Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl
Description
Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with an azetidine moiety and at the 5-position with a methyl ester group, forming a hydrochloride salt. The azetidine ring (a four-membered saturated heterocycle) and pyrimidine core are common pharmacophores in drug discovery, contributing to binding affinity and metabolic stability.
Properties
IUPAC Name |
methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c1-14-9(13)7-4-11-8(12-5-7)6-2-10-3-6;/h4-6,10H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMORDJUMWMDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride typically involves the reaction of azetidine derivatives with pyrimidine carboxylates under controlled conditions. One common method includes the use of methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced azetidine compounds .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for these pathogens are reported to be as low as 0.25–1 μg/mL, indicating its potential as a lead compound for antibiotic development .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including those derived from breast and lung cancers. For example, one study reported that this compound reduced tumor nodules significantly when tested in vivo at a dosage of 15 mg/kg . These findings suggest that this compound may serve as a scaffold for the development of novel anticancer agents.
Interaction with Biological Targets
The mechanism of action of this compound involves its interaction with specific biological targets. Preliminary binding studies indicate that it may act on metabotropic glutamate receptors, which are implicated in various central nervous system disorders . This interaction could normalize excessive glutamatergic neurotransmission, offering therapeutic benefits for conditions such as epilepsy and schizophrenia.
Synthetic Routes
Several synthetic pathways have been developed to produce this compound. These methods often involve multi-step reactions starting from simple precursors, highlighting the compound's accessibility for further research and development.
| Synthesis Method | Key Steps |
|---|---|
| Method A | Starting from acetamidine and diethyl malonate |
| Method B | Utilizing pyrimidine derivatives in nucleophilic substitution reactions |
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI, this compound was tested against multiple bacterial strains. The results indicated a strong antibacterial effect with MIC values supporting its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of the compound, where it was administered in vivo to assess its impact on tumor growth. The results showed a marked reduction in tumor size compared to control groups, suggesting its viability as a candidate for cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and pyrimidine rings in its structure allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Carboxylates with Varied Substituents
a) Methyl 4-methyl-2-(hexahydrocyclopenta[c]pyrrole-2(1H)-yl)pyrimidine-5-carboxylate
- Structure : Differs in the substituent at the 2-position, replacing azetidine with a bicyclic hexahydrocyclopenta[c]pyrrole group.
- Synthesis : Prepared via hydrolysis of a trifluoromethylphenyl-substituted precursor using LiOH in THF/H₂O, followed by acidification (69% yield) .
- Key Data :
b) Ethyl 2-[(3,3-dimethylisobenzofuran-1-one-yl)amino]-4-[(2-hydroxy-1-phenylethyl)amino]pyrimidine-5-carboxylate
- Structure: Features an ethyl ester and amino-substituted isobenzofuranone at the 2-position.
- Synthesis: Involves coupling of a chloropyrimidine intermediate with 5-amino-3,3-dimethylisobenzofuran-1(3H)-one in N-methyl-2-pyrrolidinone under acidic conditions .
- Applications : Reported as a selective kinase inhibitor precursor .
Azetidine-Containing Derivatives
a) tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride (CAS: 67376-94-7)
- Structure : A protected azetidine amine, lacking the pyrimidine-carboxylate backbone.
- Role : Serves as a building block for introducing azetidine into complex molecules .
b) 6-[[2,3-Difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)phenyl]diazaspiro[3.5]non-8-ene-8-carboxamide
- Structure : Incorporates a 1-(2-methoxyethyl)azetidin-3-yl group linked to a difluorophenyl moiety.
- Applications : Patented as a therapeutic agent with unspecified biological activity .
Comparison Insight : The target compound’s methyl ester and pyrimidine core distinguish it from these azetidine derivatives, which are tailored for specific receptor interactions or prodrug strategies.
Pyridine Derivatives with HCl Salts
a) 5-Methylnicotinic acid (CAS: 3222-49-9)
- Structure : A pyridine-3-carboxylic acid derivative with a methyl group at the 5-position.
- Properties: Molecular formula C₇H₇NO₂; used in coordination chemistry or as a ligand .
b) (3-Methylpyridin-2-yl)methanamine•HCl
- Structure : Combines a methylpyridine ring with a primary amine, forming an HCl salt.
- Role : Intermediate in agrochemical or pharmaceutical synthesis .
Comparison Insight : Unlike these pyridine analogs, the target compound’s pyrimidine-azetidine system offers a distinct electronic profile and hydrogen-bonding capacity, critical for nucleic acid or enzyme targeting.
Research Findings and Implications
- Synthetic Flexibility : The target compound’s ester group allows for straightforward derivatization (e.g., hydrolysis to carboxylic acids), as seen in analogs like the ethyl pyrimidine carboxylate .
- Azetidine Advantages : Azetidine’s ring strain and compact size may improve metabolic stability compared to larger N-heterocycles (e.g., piperidine) .
- Biological Relevance : Pyrimidine-azetidine hybrids are understudied but hold promise for targeting ATP-binding pockets or protein-protein interactions due to their dual hydrogen-bonding and hydrophobic features.
Biological Activity
Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the pyrimidine class of compounds, which are known for their broad spectrum of biological activities. The compound features a pyrimidine ring substituted with an azetidine moiety, which may contribute to its pharmacological properties.
1. Antiviral Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antiviral properties. For instance, certain pyrimidine-based compounds have shown effectiveness against influenza viruses. In a study involving a related compound, it was observed that the compound demonstrated a direct effect on viral replication, leading to a substantial reduction in viral load in infected mice models .
Table 1: Antiviral Activity of Pyrimidine Derivatives
| Compound | Viral Strain | IC50 (µM) | Efficacy |
|---|---|---|---|
| Compound A | Influenza A | 0.87 | High |
| Compound B | Influenza B | 1.75 | Moderate |
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The IC50 values ranged from 0.87 to 12.91 µM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had higher IC50 values .
Table 2: Anticancer Activity Against Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| MCF-7 | 0.87 - 12.91 | Lower |
| MDA-MB-231 | 1.75 - 9.46 | Lower |
3. Antibacterial Activity
The antibacterial properties of this compound have been explored against various bacterial strains. It has shown significant activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.
Case Study: Antibacterial Efficacy
A study assessed the Minimum Inhibitory Concentration (MIC) of the compound against Staphylococcus aureus and Escherichia coli:
- MIC against S. aureus : 20 µM
- MIC against E. coli : 40 µM
These values suggest that while the compound exhibits antibacterial activity, it may not be as potent as traditional antibiotics like ceftriaxone .
Safety Profile
Toxicological assessments have revealed that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This favorable safety profile is crucial for further development as a therapeutic agent.
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl?
The synthesis typically involves coupling azetidine derivatives with pyrimidine carboxylate precursors. For example, analogous procedures (e.g., methyl 2-chloropyrimidine-5-carboxylate reacting with azetidine derivatives in DMF at elevated temperatures) can be adapted . Hydrolysis steps using LiOH·H₂O in THF/H₂O followed by acidification with HCl are critical for isolating the carboxylate intermediate. Purification via silica gel chromatography (e.g., 0–30% EtOAc/hexanes) ensures high purity .
Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
Stability studies should include:
- pH-dependent degradation : Monitor hydrolysis rates in buffered solutions (pH 1–13) via HPLC at 25–40°C.
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Light sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure.
Refer to analogous pyrimidine carboxylates for protocol guidance .
Q. What spectroscopic techniques are most effective for structural confirmation?
- ¹H/¹³C NMR : Key signals include the azetidine ring protons (δ 3.5–4.5 ppm) and pyrimidine aromatic protons (δ 8.7–9.0 ppm) .
- Mass spectrometry (ESI+) : Confirm molecular weight (e.g., m/z 392 [M+H]⁺ for similar derivatives) .
- IR spectroscopy : Identify ester carbonyl (C=O stretch ~1700 cm⁻¹) and azetidine C-N vibrations .
Q. How can researchers assess the compound’s solubility for in vitro assays?
Perform solubility screens in DMSO, PBS (pH 7.4), and simulated gastric fluid. For example:
| Solvent | Concentration (mg/mL) | Method |
|---|---|---|
| DMSO | >50 | Turbidimetry |
| PBS | 0.5–1.0 | UV-Vis |
| Adjust pH with HCl/NaOH to mimic physiological conditions . |
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved in SAR studies?
Conflicting results (e.g., varying IC₅₀ values) may arise from:
Q. What strategies optimize the compound’s reactivity for late-stage functionalization?
- Ester hydrolysis : Replace methyl with ethyl groups (e.g., ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) to modulate reactivity .
- Azetidine modification : Introduce substituents (e.g., trifluoromethyl) via nucleophilic substitution to enhance target binding .
- Cross-coupling : Use Suzuki-Miyaura reactions to diversify the pyrimidine ring .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- ADMET prediction : Use tools like SwissADME to estimate logP (<3), PSA (<90 Ų), and CYP450 interactions.
- Docking studies : Map interactions with biological targets (e.g., kinases) using PyMOL or AutoDock .
- QSAR models : Correlate structural features (e.g., azetidine ring size) with bioavailability data from analogs .
Q. What experimental controls are critical in stability-indicating assays?
- Forced degradation : Expose the compound to 0.1 N HCl (acid hydrolysis), 0.1 N NaOH (base hydrolysis), and H₂O₂ (oxidative stress) at 40°C for 24 hours.
- Reference standards : Use methyl 2-(methylthio)pyrimidine-5-carboxylate as a degradation control .
- Chromatographic validation : Ensure baseline separation of degradation products with a C18 column (1.8 µm, 150 mm) and acetonitrile/water gradients .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and reactivity across studies?
- Source verification : Cross-check CAS numbers (e.g., 217806-26-3 vs. 36476-78-5) to confirm structural identity .
- Batch variability : Analyze multiple synthesis batches via NMR and elemental analysis.
- Environmental factors : Control humidity (<30% RH) during experiments, as hygroscopic azetidine derivatives may absorb water .
Q. What methodologies validate conflicting biological target affinities?
- Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) for binding constant validation.
- Negative controls : Use 3-fluoro-5-(methoxymethyl)pyridine derivatives to rule out nonspecific interactions .
- Crystallography : Resolve co-crystal structures to confirm binding modes (e.g., azetidine ring interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
